molecular formula C7H6Cl2O B1585786 3,4-Dichloroanisole CAS No. 36404-30-5

3,4-Dichloroanisole

Cat. No.: B1585786
CAS No.: 36404-30-5
M. Wt: 177.02 g/mol
InChI Key: VISJRVXHPNMYRH-UHFFFAOYSA-N
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Description

3,4-Dichloroanisole is an organic compound with the molecular formula C₇H₆Cl₂O. It is a derivative of anisole, where two chlorine atoms are substituted at the 3rd and 4th positions of the benzene ring. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dichloroanisole can be synthesized through several methods. One common method involves the methylation of 3,4-dichlorophenol using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete methylation .

Industrial Production Methods: In industrial settings, this compound is produced by the chlorination of anisole. This process involves the reaction of anisole with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled temperature and pressure conditions to achieve the desired substitution pattern .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dichloroanisole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3,4-Dichloroanisole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Dichloroanisole involves its interaction with specific molecular targets. The chlorine atoms on the benzene ring make it a reactive compound, capable of undergoing various chemical transformations. These transformations can affect biological pathways and molecular targets, leading to its observed effects .

Comparison with Similar Compounds

  • 2,4-Dichloroanisole
  • 2,5-Dichloroanisole
  • 2,6-Dichloroanisole
  • 3,5-Dichloroanisole

Comparison: 3,4-Dichloroanisole is unique due to the specific positioning of chlorine atoms, which influences its reactivity and chemical properties. Compared to other dichloroanisoles, it may exhibit different reactivity patterns and biological activities .

Properties

IUPAC Name

1,2-dichloro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-10-5-2-3-6(8)7(9)4-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISJRVXHPNMYRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60189926
Record name Benzene, 1,2-dichloro-4-methoxy-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36404-30-5
Record name 1,2-Dichloro-4-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36404-30-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,2-dichloro-4-methoxy-
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Record name Benzene, 1,2-dichloro-4-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1,2-dichloro-4-methoxy
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3,4-Dichloroanisole relate to fungal biodegradation of pollutants?

A: Research suggests that this compound can be produced during the fungal biodegradation of chlorophenols, specifically by the white-rot fungus Phanerochaete chrysosporium []. This fungus utilizes different metabolic pathways depending on the presence of ligninolytic enzymes. In the absence of these enzymes, 3,4-Dichlorophenol, a common pollutant found in paper mill effluents, undergoes methylation and hydroxylation reactions, leading to the formation of this compound, alongside other metabolites like 4,5-Dichloroguaiacol and 4,5-Dichloroveratrol [].

Q2: What is the significance of the 3-aminopropoxy substitution in this compound derivatives?

A: Introducing a 3-aminopropoxy substituent to the tetrachlorodibenzo[b,e][1,4]dioxin core, synthesized using this compound as a starting material, provides a crucial functional handle []. This amino group enables the attachment of the molecule to carboxy-substituted magnetic beads. These functionalized beads can then be employed in the development of aptamers, specifically single-stranded DNA aptamers, targeted towards dioxins []. This approach holds promise for the creation of sensitive photonic biosensors designed to detect and monitor these hazardous environmental pollutants.

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